4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid is an organic compound that features an iodo-substituted aromatic amine linked to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-methylaniline and maleic anhydride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The mixture is stirred for several hours to ensure complete reaction.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups, such as amines or alcohols.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodo group can participate in halogen bonding, while the butenoic acid moiety can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Iodo-2-methylphenyl)amino)-4-oxobutanoic acid
- 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an aromatic amine and a butenoic acid moiety. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-4-(4-iodo-2-methylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVGRMWGWKEUHQ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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